molecular formula C21H22F2N6O2 B560067 ラロトレクチニブ CAS No. 1223403-58-4

ラロトレクチニブ

カタログ番号: B560067
CAS番号: 1223403-58-4
分子量: 428.4 g/mol
InChIキー: NYNZQNWKBKUAII-KBXCAEBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラロトレクチニブは、ビトラクビという商品名で販売されている、癌の治療に使用される薬剤です。これは、トロポミオシン受容体キナーゼ受容体TrkA、TrkB、およびTrkCの非常に選択的な阻害剤です。ラロトレクチニブは、アレイバイオファーマによって発見され、2013年にロキソオンコロジーにライセンス供与されました。 これは、特定の組織の癌ではなく、特定の変異を含むあらゆる癌を治療するために特異的に開発され、承認された最初の薬剤でした .

科学的研究の応用

Larotrectinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusions, regardless of the tumor type. It has shown efficacy in treating various cancers, including lung cancer, brain metastases, and pediatric cancers . In chemistry, larotrectinib is used as a model compound for studying the inhibition of tropomyosin receptor kinase receptors. In biology, it is used to study the role of tropomyosin receptor kinase receptors in neurodevelopment and post-developmental physiological processes .

作用機序

ラロトレクチニブは、トロポミオシン受容体キナーゼ受容体TrkA、TrkB、およびTrkCを阻害することで作用します。これらの受容体は、神経栄養因子によって活性化され、神経栄養因子は腫瘍細胞の増殖と生存に重要な役割を果たします。 ラロトレクチニブは、これらの受容体に結合することにより、神経栄養因子-Trkの相互作用とTrkの活性化を防ぎ、Trkを過剰発現する腫瘍の細胞アポトーシスの誘導と細胞増殖の阻害につながります .

類似の化合物との比較

ラロトレクチニブは、エントレクチニブやペムブロリズマブなどの他の類似の化合物と比較されることがよくあります。 エントレクチニブと比較して、ラロトレクチニブは、全体的な生存期間、反応期間、および完全奏効率が高いことが関連付けられています . 一方、ペムブロリズマブは、異なる分子経路を標的とすることで免疫系が癌と戦うのを助ける免疫療法です . ラロトレクチニブの独自性は、トロポミオシン受容体キナーゼ受容体に対する高い選択性と、腫瘍の種類に関係なく、特定の遺伝子変異を伴う癌を治療する能力にあります .

類似の化合物

  • エントレクチニブ
  • ペムブロリズマブ

Safety and Hazards

Larotrectinib has been reported to cause treatment-related adverse events in some patients, with grade 3-4 adverse events in 3 patients . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

将来の方向性

The exceptional activity of larotrectinib makes NTRK alterations an important predictive biomarker to screen for in any cancer . Future directions include addressing the challenge of acquired resistance with the development of second-generation inhibitors .

生化学分析

Biochemical Properties

Larotrectinib is a selective and potent inhibitor of TRKA, TRKB, and TRKC . It binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Cellular Effects

Larotrectinib has demonstrated efficacy across TRK fusion–positive cancers, regardless of the tumor type . It has shown to produce rapid, marked, and durable responses, including in patients with brain metastases . Larotrectinib has a favorable safety profile and is well tolerated .

Molecular Mechanism

Upon administration, Larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk . Larotrectinib is 100-fold more selective for the TRK protein than for other kinase and non-kinase targets .

Temporal Effects in Laboratory Settings

In clinical trials, Larotrectinib demonstrated an objective response rate (ORR) of 73% . The median duration of response, progression-free survival, and overall survival were 33.9 months, 35.4 months, and 40.7 months, respectively . At a median follow-up of 9.4 months, 86% of the patients with a response were continuing treatment or had undergone surgery that was intended to be curative .

Dosage Effects in Animal Models

In preclinical in vivo xenograft mouse models harboring NTRK fusions, Larotrectinib demonstrated potent tumor growth inhibition .

Metabolic Pathways

Larotrectinib is involved in the RAF-MEK-ERK signaling pathway . These newly emerged genomic alterations strongly activate this pathway and mediate the acquisition of resistance .

Transport and Distribution

Larotrectinib does not inhibit P-gp, BCRP, OAT1, OAT3, OCT1, OCT2, OATP1B1, OATP1B3, bile salt export pump (BSEP), multidrug and toxin extrusion (MATE) transporter 1, and MATE2K at clinically relevant concentrations in vitro .

Subcellular Localization

Larotrectinib is able to penetrate the blood–brain barrier, thereby possibly achieving tumor regression in patients with CNS tumors .

準備方法

ラロトレクチニブは、さまざまな合成経路を通じて合成することができます。1つの方法は、室温で2〜8時間、エタノール中で式(3)の化合物と式(4)の化合物を反応させることを含みます。 次に、反応混合物をメチル第三ブチルエーテルで処理して生成物を沈殿させ、カラムクロマトグラフィーで精製します . 別の方法は、連続フロー化学を使用して製造プロセスを最適化し、スケーラビリティと純度を向上させることを含みます .

化学反応の分析

ラロトレクチニブは、酸化、還元、置換反応などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、アセトニトリル、ギ酸、カルバマゼピンなどがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

ラロトレクチニブは、化学、生物学、医学、および産業の分野で、幅広い科学研究の応用を持っています。医学では、腫瘍の種類に関係なく、神経栄養因子受容体チロシンキナーゼ遺伝子融合を伴う固形腫瘍の治療に使用されます。 肺癌、脳転移、小児癌など、さまざまな癌の治療に有効性が示されています . 化学では、ラロトレクチニブは、トロポミオシン受容体キナーゼ受容体の阻害を研究するためのモデル化合物として使用されます。 生物学では、神経発達および発達後の生理学的プロセスにおけるトロポミオシン受容体キナーゼ受容体の役割を研究するために使用されます .

化学反応の分析

Larotrectinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetonitrile, formic acid, and carbamazepine. The major products formed from these reactions depend on the specific conditions and reagents used .

特性

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020707
Record name Larotrectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L.
Record name Larotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1223403-58-4
Record name (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Larotrectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Larotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Larotrectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAROTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。